molecular formula C7H15NO2 B13105796 5-Ethylpiperidine-3,4-diol

5-Ethylpiperidine-3,4-diol

Cat. No.: B13105796
M. Wt: 145.20 g/mol
InChI Key: UIALTIIMHGHQRO-UHFFFAOYSA-N
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Description

5-Ethylpiperidine-3,4-diol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various medicinal compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpiperidine-3,4-diol typically involves the dihydroxylation of 5-ethylpiperidine. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium, often at room temperature, to yield the desired diol .

Industrial Production Methods: Industrial production of this compound may involve large-scale dihydroxylation processes using environmentally friendly oxidants and catalysts. The use of hypervalent iodine reagents under mild conditions has been explored for efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpiperidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 5-Ethylpiperidine-3,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

5-ethylpiperidine-3,4-diol

InChI

InChI=1S/C7H15NO2/c1-2-5-3-8-4-6(9)7(5)10/h5-10H,2-4H2,1H3

InChI Key

UIALTIIMHGHQRO-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(C1O)O

Origin of Product

United States

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